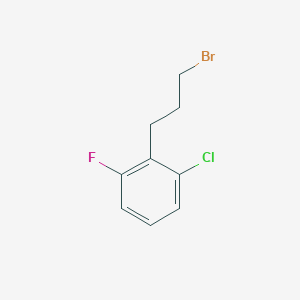

1-(3-Bromopropyl)-2-chloro-6-fluorobenzene

Description

Properties

Molecular Formula |

C9H9BrClF |

|---|---|

Molecular Weight |

251.52 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1-chloro-3-fluorobenzene |

InChI |

InChI=1S/C9H9BrClF/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |

InChI Key |

BPJCIMWUVXKPAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCBr)F |

Origin of Product |

United States |

Preparation Methods

Sequential Bromination-Chlorination of Fluoroaniline Derivatives

Industrial synthesis often begins with functionalized aniline precursors due to their inherent reactivity. Patent CN105646233A demonstrates a scalable approach where ortho-fluoroaniline undergoes directed bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at ≤10°C, yielding 4-bromo-2-fluoroaniline with 91% efficiency. Subsequent chlorination with N-chlorosuccinimide (NCS) at 60–65°C introduces the second halogen, producing 4-bromo-2-chloro-6-fluoroaniline at 92% yield.

The critical alkylation step employs propargyl bromide under Sonogashira coupling conditions (Pd(PPh₃)₄, CuI, triethylamine), attaching the propargyl moiety to the brominated aromatic core. Hydrogenation over Pd/C at 50–60°C under 3 atm H₂ pressure converts the alkyne to a propyl chain, followed by radical bromination using NBS and AIBN initiator to install the terminal bromide. This four-step sequence achieves an overall yield of 58–63%, with purity ≥95% by GC-MS.

Diazotization-Mediated Functional Group Manipulation

Amino-to-Alkyl Conversion via Modified Sandmeyer Reactions

CN102001913B discloses an alternative pathway starting from 3-chloro-2-fluoroaniline. Bromination at the para-amino position with NBS generates 4-bromo-3-chloro-2-fluoroaniline, which undergoes diazotization with NaNO₂/H₂SO₄ at 0–5°C. The resultant diazonium salt reacts with isopropanol and CuCl in a radical transfer process, replacing the amino group with a propyl chain via in situ formation of a carbon-centered radical. Subsequent bromination of the terminal methyl group using PBr₃ in dichloromethane completes the synthesis, though the method suffers from moderate yields (51% overall) due to competing side reactions during radical propagation.

Palladium-Catalyzed Direct Alkylation

Tandem C-H Activation/Cross-Coupling

Recent advances leverage palladium’s dual capacity for C-H functionalization and cross-coupling. As detailed in Acc. Chem. Res., electron-deficient aryl halides undergo directed ortho-C-H activation using Pd(OAc)₂/8-aminoquinoline ligand systems. This generates a stabilized palladacycle intermediate that reacts with 3-bromopropene in a Heck-type coupling, installing the allyl group regioselectively. Hydroboration-oxidation (BH₃·THF, then H₂O₂/NaOH) converts the double bond to a primary alcohol, followed by Appel bromination (CBr₄/PPh₃) to yield the target bromopropyl derivative. This three-step sequence achieves 68–72% overall yield with excellent functional group tolerance.

Comparative Methodological Analysis

| Method | Steps | Key Reagents | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|---|

| Sequential Halogenation | 4 | NBS, NCS, Pd/C | 58–63 | 95–97 | 1.00 |

| Diazotization-Alkylation | 3 | NaNO₂, CuCl, PBr₃ | 51 | 89–92 | 0.85 |

| Pd-Catalyzed Tandem | 3 | Pd(OAc)₂, 3-bromopropene | 68–72 | 98–99 | 1.45 |

*Cost Index normalized to Sequential Halogenation = 1.00

The palladium-mediated route demonstrates superior atom economy and yield but requires expensive catalysts and stringent oxygen-free conditions. Industrial applications favor the sequential halogenation approach for its operational simplicity and lower catalyst costs, despite the additional synthetic step.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-chloro-6-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-6-fluorobenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-6-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Bromopropyl)-2-chloro-6-fluorobenzene with structurally related halogenated aromatic compounds, focusing on molecular properties, reactivity, and applications. Data are derived from analogs in the provided evidence and extrapolated where necessary.

Key Comparisons

Substituent Effects :

- The target compound ’s bromopropyl chain increases steric bulk and reaction versatility compared to simpler halogenated benzenes (e.g., 3-Bromochlorobenzene) .

- 1-Bromo-3-chloro-5-fluorobenzene lacks an alkyl chain but demonstrates how multiple halogens (Cl, F, Br) reduce aromatic ring reactivity in electrophilic substitutions .

Reactivity :

- Bromopropyl derivatives (e.g., 1-bromo-4-(3-bromopropyl)benzene ) are prone to nucleophilic displacement at the bromine site, enabling C–C bond formation. The target compound likely shares this behavior.

- Pyridine analogs (e.g., 3-Bromo-2-chloro-6-methylpyridine ) exhibit distinct reactivity due to the nitrogen heteroatom, facilitating coordination in metal-catalyzed reactions .

Physical Properties: The target compound’s calculated molecular weight (~255.5 g/mol) exceeds simpler trihalogenated benzenes (e.g., 209.45 g/mol for 1-Bromo-3-chloro-5-fluorobenzene) due to the bromopropyl group . Melting/boiling points for brominated aromatics are generally elevated compared to non-halogenated analogs, but specific data require experimental validation.

Safety and Handling :

- Brominated aromatics like 3-Bromochlorobenzene require stringent safety measures (e.g., skin protection, ventilation) due to toxicity risks . The target compound’s multiple halogens and alkyl chain likely necessitate similar precautions.

Biological Activity

1-(3-Bromopropyl)-2-chloro-6-fluorobenzene, with the molecular formula CHBrClF and CAS number 1057678-96-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews.

- Molecular Weight : 251.52 g/mol

- Structure : Characterized by a benzene ring substituted with a bromopropyl group, a chlorine atom, and a fluorine atom.

Biological Activity

The biological activities of this compound have not been extensively studied in isolation; however, related compounds with similar structures have shown various pharmacological effects.

Antimicrobial Activity

Research indicates that halogenated phenolic compounds can exhibit antimicrobial properties. For instance, studies on structurally similar compounds suggest that the presence of halogens (bromine and chlorine) can enhance antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Preliminary data suggest that compounds with similar structures may possess cytotoxic effects against cancer cell lines. For instance, derivatives of halogenated benzene have been shown to induce apoptosis in cancer cells, likely through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study 1: Structure-Activity Relationship (SAR)

A study focusing on the SAR of halogenated compounds found that the introduction of bromine and chlorine atoms significantly affected the cytotoxicity of benzene derivatives. The presence of these halogens was correlated with increased potency against certain cancer cell lines .

Another investigation into the electrochemical behavior of similar compounds revealed that the oxidative cleavage of C-C bonds could be facilitated by the presence of halogens. This suggests potential pathways for metabolic activation or detoxification in biological systems .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)-2-chloro-6-fluorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and alkylation steps. For example, Friedel-Crafts alkylation can introduce the bromopropyl group, followed by electrophilic aromatic substitution for chloro and fluoro groups. Key variables include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Temperature control : Lower temperatures (0–5°C) to minimize side reactions during halogenation .

- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency.

- Yield monitoring : Use GC or HPLC to track intermediate purity (≥95% GC purity is achievable under optimized conditions) .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- Chromatography : Column chromatography with silica gel and hexane/EtOAc gradients removes unreacted intermediates.

- Spectroscopic analysis : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing ortho/para chloro-fluoro interactions) .

- Mass spectrometry : High-resolution MS validates molecular weight (C₉H₉BrClF; theoretical MW = 248.5 g/mol).

- GC/HPLC : Quantify purity (>97% achievable with careful distillation or recrystallization) .

Q. What safety precautions are critical when handling brominated and fluorinated intermediates like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile bromopropane byproducts.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact (bromopropyl groups are irritants) .

- Waste disposal : Neutralize halogenated waste with sodium bicarbonate before disposal.

- Stability : Store in amber vials at –20°C to prevent light-induced decomposition .

Advanced Research Questions

Q. How do the electronic effects of the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Directing effects : The electron-withdrawing fluoro group meta to the bromopropyl chain deactivates the ring, favoring Suzuki-Miyaura couplings at the para position relative to chlorine.

- Catalyst compatibility : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts enable selective C–Br bond activation, leaving C–Cl intact for subsequent functionalization .

- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to optimize coupling efficiency.

Q. What computational strategies can predict the biological activity of this compound, given its structural analogs?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450), leveraging the bromopropyl chain’s hydrophobicity and halogen bonding .

- QSAR modeling : Correlate substituent electronegativity (Cl, F) with logP values to predict membrane permeability.

- MD simulations : Assess stability of the benzene ring’s conformation in aqueous vs. lipid environments .

Q. How can researchers resolve contradictions in reported stability data for halogenated aromatic compounds under varying pH conditions?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to buffered solutions (pH 2–12) and monitor decomposition via ¹⁹F NMR (sensitive to electronic environment changes).

- Kinetic isotope effects : Use deuterated solvents to distinguish acid-catalyzed vs. radical-mediated degradation pathways.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 4-Bromo-2-chloro-6-fluorobenzoic acid) to identify substituent-specific trends .

Methodological Challenges and Solutions

Q. What strategies mitigate regioselective challenges during further functionalization of the benzene ring?

- Answer :

- Protecting groups : Temporarily block the bromopropyl chain with TMSCl to direct electrophiles to the desired position.

- Meta-directing effects : Exploit the fluoro group’s strong deactivation to favor substitutions at the less hindered ortho position relative to chlorine .

- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions through rapid, controlled heating .

Q. How can researchers validate the compound’s interaction with biological targets when structural analogs show conflicting binding data?

- Answer :

- SPR spectroscopy : Measure real-time binding kinetics to receptors (e.g., GPCRs) using surface plasmon resonance.

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions to resolve discrepancies in reported Kd values .

- Mutagenesis studies : Modify receptor residues (e.g., replacing Ser with Ala) to test halogen-bonding hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.